N-(4-Chlorophenyl)cyclohepta-2,4,6-trien-1-imine
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Overview
Description
N-(4-Chlorophenyl)cyclohepta-2,4,6-trien-1-imine is an organic compound that features a cycloheptatriene ring substituted with a 4-chlorophenyl group and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)cyclohepta-2,4,6-trien-1-imine typically involves the reaction of 4-chloroaniline with cyclohepta-2,4,6-trien-1-one under specific conditions. One common method involves the use of tropylium salts, which react with aromatic amines to form the desired product . The reaction conditions often include the presence of a base such as imidazole to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)cyclohepta-2,4,6-trien-1-imine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the imine group.
Electrophilic Addition: The cycloheptatriene ring can participate in electrophilic addition reactions due to the presence of conjugated double bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases such as imidazole and acids like perchloric acid. Reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .
Scientific Research Applications
N-(4-Chlorophenyl)cyclohepta-2,4,6-trien-1-imine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)cyclohepta-2,4,6-trien-1-imine involves its interaction with specific molecular targets and pathways. The compound’s imine group can form bonds with various biological molecules, leading to changes in their structure and function . Additionally, the cycloheptatriene ring can participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Tropolone: A derivative of tropone with an additional hydroxy group, known for its antimicrobial properties.
Tropylium Salts: Compounds containing the tropylium ion, which is structurally related to the cycloheptatriene ring.
Uniqueness
N-(4-Chlorophenyl)cyclohepta-2,4,6-trien-1-imine is unique due to the presence of both a 4-chlorophenyl group and an imine group on the cycloheptatriene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .
Properties
CAS No. |
62515-93-9 |
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Molecular Formula |
C13H10ClN |
Molecular Weight |
215.68 g/mol |
IUPAC Name |
N-(4-chlorophenyl)cyclohepta-2,4,6-trien-1-imine |
InChI |
InChI=1S/C13H10ClN/c14-11-7-9-13(10-8-11)15-12-5-3-1-2-4-6-12/h1-10H |
InChI Key |
ZFEUBEPONVHASC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(=NC2=CC=C(C=C2)Cl)C=C1 |
Origin of Product |
United States |
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